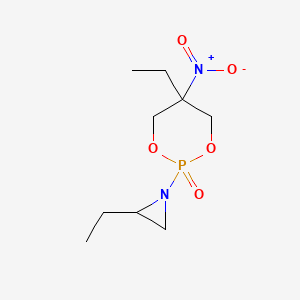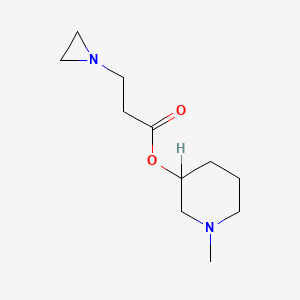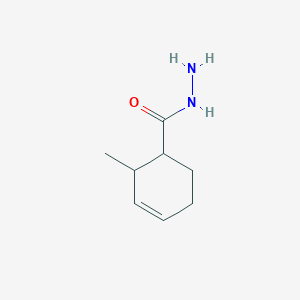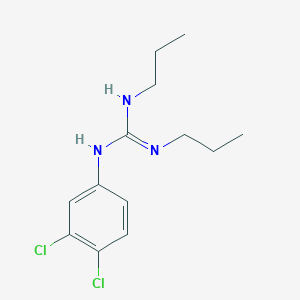
1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Méthodes De Préparation
The synthesis of 1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene involves several steps:
Synthetic Routes: The compound is typically synthesized through a series of reactions involving fluorinated precursors. One common method involves the reaction of heptafluoropropane derivatives with sulfur and fluorine-containing reagents under controlled conditions.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Advanced purification techniques such as distillation and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential use in drug development. Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Medicine: The compound’s unique properties are explored for developing new diagnostic agents and therapeutic drugs. Its stability and reactivity make it suitable for various medical applications.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction is often mediated by the fluorine atoms, which can form strong bonds with the target molecules.
Pathways Involved: The compound may affect biochemical pathways related to oxidative stress, inflammation, and cell signaling. Its unique structure allows it to modulate these pathways in specific ways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,1,1,3,3,3-Hexafluoro-2-propanol and 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol share some structural similarities with this compound.
Uniqueness: The presence of the thiazirene ring and the specific arrangement of fluorine atoms make this compound unique. This unique structure imparts distinct chemical and physical properties, differentiating it from other fluorinated compounds.
Propriétés
Numéro CAS |
17886-82-7 |
|---|---|
Formule moléculaire |
C7F15NS |
Poids moléculaire |
415.12 g/mol |
Nom IUPAC |
1-fluoro-1,3-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)thiazirene |
InChI |
InChI=1S/C7F15NS/c8-2(4(10,11)12,5(13,14)15)1-23-24(1,22)3(9,6(16,17)18)7(19,20)21 |
Clé InChI |
YVCJNYLMLYQKAX-UHFFFAOYSA-N |
SMILES canonique |
C1(=NS1(C(C(F)(F)F)(C(F)(F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)


![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)



![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)





